molecular formula C23H34F2O B054015 (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) CAS No. 123560-48-5

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane)

Cat. No.: B054015
CAS No.: 123560-48-5
M. Wt: 364.5 g/mol
InChI Key: CFJCNWQXOICKIF-UHFFFAOYSA-N
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Description

Historical Development of Bicyclohexane-Based Liquid Crystals

The evolution of bicyclohexane-based liquid crystals represents a significant chapter in the development of materials for display technologies. The timeline of their development showcases the progressive refinement of these materials to meet increasingly demanding performance requirements.

Period Key Development Impact on Field
1970s-1980s Introduction of first bicyclohexane cores Provided alternatives to biphenyl-based liquid crystals with improved stability
1980s-1990s Stereochemical control of bicyclohexane rings Enabled precise trans-trans configurations essential for optimal mesophase behavior
1990s-2000s Incorporation of fluorinated substituents Enhanced dielectric properties and expanded operating temperature ranges
2000s-2010s Development of ethoxy-fluorinated derivatives Optimized combination of birefringence and switching performance
2010s-Present Advanced synthesis methods including Grignard reactions Improved yield and purity for commercial-scale production

The synthesis of bicyclohexane liquid crystals initially presented significant challenges due to the requirement for specific stereochemistry. Early methods produced mixtures of cis and trans isomers, necessitating complex purification processes. A breakthrough came with the development of isomerization techniques for converting less desirable cis-configured materials to the preferred trans configuration, as described in patent DE102009058572A1. According to this patent, the configuration of the reaction product on each 1,4-substituted cyclohexane ring corresponds to 94% or more of the trans configuration, while the starting material may contain 90% or less of the cis configuration.

Further advancements in synthesis methodology included the application of Grignard reactions for preparing bicyclohexane monomers, as detailed in the Chinese patent CN1962580A. This method enabled the synthesis of compounds like (trans,trans)-4-ethyl-4'-propyl-1,1'-bicyclohexane with improved efficiency. The patented process describes how "(trans, trans)-4-(4'-ethylcyclohexyl)cyclohexylformyl chloride" is treated with propylmagnesium bromide, followed by reduction to yield the desired bicyclohexane structure.

The specific compound of our focus, (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane), represents the culmination of these synthetic developments, combining the optimized bicyclohexane core with precisely positioned fluorine atoms and an ethoxy group to achieve superior liquid crystal properties.

Structural Classification within Fluorinated Biphenyls and Analogues (FBAs)

Fluorinated Biphenyls and Analogues (FBAs) encompass a diverse array of compounds employed in liquid crystal applications. Within this broad category, distinct structural classifications emerge based on core structure, terminal groups, and substitution patterns. Understanding where (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) fits within this classification system provides valuable insight into its properties and applications.

The compound belongs to the subcategory of fluorinated bicyclohexylphenyl ethers, characterized by:

  • A bicyclohexane core in trans-trans configuration
  • A fluorinated phenyl terminal group
  • An alkoxy (specifically ethoxy) substituent
  • A simple alkyl (propyl) chain as the opposing terminal group

The following table presents a comparative analysis of structurally related compounds, highlighting the systematic variations that exist within this family:

Compound CAS Number Core Structure Terminal Groups Distinguishing Features
(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) 123560-48-5 Bicyclohexane Propyl + Ethoxy-difluorophenyl Ethoxy group at para position; 2,3-difluoro pattern
(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) 124728-81-0 Bicyclohexane Pentyl + Ethoxy-difluorophenyl Extended alkyl chain compared to propyl analog
(trans,trans)-4-(3,4-Difluorophenyl)-4'-ethylbicyclohexane 118164-50-4 Bicyclohexane Ethyl + Difluorophenyl Lacks ethoxy group; different fluorination pattern
(trans,trans)-4-(3,4,5-trifluorophenyl)-4'-propylbicyclohexyl 131819-23-3 Bicyclohexane Propyl + Trifluorophenyl Contains three fluorine atoms in different arrangement
(trans,trans)-4'-Propyl-4-(4-trifluoromethoxyphenyl)bicyclohexyl 133937-72-1 Bicyclohexane Propyl + Trifluoromethoxyphenyl Contains trifluoromethoxy rather than individual F atoms

The structure of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) can be better understood by examining its key structural elements:

  • Bicyclohexane Core : The trans-trans configuration of the bicyclohexane unit is crucial for maintaining the rod-like molecular shape required for nematic liquid crystal phases. This configuration places the substituents in equatorial positions, maximizing the molecular length-to-width ratio and promoting liquid crystalline behavior.

  • Fluorination Pattern : The 2,3-difluoro substitution on the phenyl ring serves multiple purposes:

    • Enhances dielectric anisotropy (typically making it more negative)
    • Reduces rotational viscosity
    • Improves UV stability
    • Modifies birefringence
  • Ethoxy Substituent : The ethoxy group at the 4-position of the phenyl ring:

    • Fine-tunes the dielectric properties
    • Influences the melting point and clearing temperature
    • Affects intermolecular interactions and packing
  • Propyl Terminal Chain : The propyl group provides:

    • Flexibility to balance the rigid core
    • Adjustment of melting and clearing points
    • Control of viscosity

The precise combination of these structural features results in the unique property profile that makes (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) valuable for liquid crystal applications.

Significance in Contemporary Liquid Crystal Display Technology

The significance of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) in modern display technology stems from its distinctive combination of properties that address several challenges in LCD performance. Research findings on bicyclohexane-based liquid crystals reveal their advantageous characteristics compared to traditional phenyl-based liquid crystals.

A comprehensive study published on the structure–property correlation of bicyclohexane nematic liquid crystals provides valuable insights into the properties that make these compounds particularly suitable for display applications. The following table summarizes key comparative properties:

Property Bicyclohexane LCs Traditional Phenyl-based LCs Impact on Display Performance
Birefringence (Δn) Lower (0.05-0.10) Higher (0.15-0.25) Improved viewing angles; reduced color shift; better optical uniformity
Dielectric anisotropy (Δε) Highly negative (-2 to -5) Variable (-2 to +15) Ideal for VA mode displays; efficient electrical switching
Elastic constant ratio (K33/K11) < 1 (≈0.7) > 1 (1.2-1.8) Faster response times; lower operating voltages; improved motion rendering
Viscosity Moderate Variable Balanced switching speed and stability
UV stability Excellent Good to Moderate Extended display lifetime; reduced image retention
Temperature range Moderate to Wide Wide Reliable operation across various environmental conditions

According to the research, "In the nematic phase, the ratio of bend to splay elastic constant is less than 1 (K33/K11 ≈ 0.7)" for bicyclohexane compounds. This property is particularly significant for modern high-refresh-rate displays, as it contributes to faster pixel transitions—a critical factor in reducing motion blur in video and gaming applications.

The negative dielectric anisotropy of compounds like (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) makes them especially valuable in Vertically Aligned (VA) display technologies. In VA displays, liquid crystal molecules are initially oriented perpendicular to the substrate and reorient parallel to the substrate when voltage is applied. Materials with negative dielectric anisotropy respond efficiently to this electric field arrangement, resulting in faster switching and higher contrast ratios.

Research also indicates that the bicyclohexane structure contributes to lower rotational viscosity compared to similar phenyl-based compounds. This characteristic further enhances switching speed, particularly at lower temperatures where conventional liquid crystals often suffer from sluggish response times.

The patent EP2594548A1 emphasizes the importance of cyclohexane compounds in addressing response speed challenges: "The present invention relates to a novel cyclohexane compound and a liquid crystal composition containing the new cyclohexane, and intends to improve the response speed of a liquid crystal display". While existing liquid crystal compositions demonstrated various advantages, the patent notes that "all proposals until now are unsatisfactory in the response speed," highlighting the ongoing need for improved materials like (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane).

The specific physicochemical properties of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) make it particularly valuable in display applications:

Property Value Source Significance
Melting Point 77.0-81.0°C (typically 79°C) TCI Chemicals (E1157) Appropriate for room-temperature displays with adequate thermal margin
Appearance White to almost white powder/crystal TCI Chemicals (E1157) High purity for reliable performance
Molecular Weight 364.52 g/mol ChemSpider (ID: 9592086) Moderate molecular weight balancing viscosity and phase behavior
Solubility Soluble in toluene TCI Chemicals (E1157) Compatible with standard manufacturing processes
Purity >98.0% (GC) TCI Chemicals (E1157) Sufficient for commercial display applications

The commercial availability of this compound from suppliers like TCI Chemicals (Product No: E1157) and its inclusion in the catalogs of specialty chemical suppliers like Alfa Chemistry further demonstrates its industrial relevance and established production methods.

In contemporary display manufacturing, (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is typically used as a component in multi-compound liquid crystal mixtures. These mixtures are carefully formulated to achieve specific performance targets including:

  • Operating temperature range
  • Switching speed
  • Contrast ratio
  • Voltage requirements
  • Alignment stability

The precise control of molecular structure exemplified by (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) enables display engineers to fine-tune these properties, driving continued innovation in display technology despite competition from emerging technologies like OLED and microLED.

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34F2O/c1-3-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-15-21(26-4-2)23(25)22(20)24/h14-19H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJCNWQXOICKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924535
Record name (1r,1's,4r,4'r)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123560-48-5
Record name (1r,1's,4r,4'r)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethoxy-2,3-difluoro-4-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzene
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Biological Activity

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane), also known by its CAS number 123560-48-5, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies that demonstrate its efficacy.

  • Molecular Formula : C23H34F2O
  • Molecular Weight : 364.51 g/mol
  • Solubility : Poorly soluble in water, with various solubility measurements indicating low bioavailability .
  • Bioavailability Score : 0.55, suggesting limited absorption in biological systems .

The biological activity of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is largely attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary data suggest:

  • Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
  • Cytotoxic Effects : Studies indicate potential cytotoxicity against various cancer cell lines, suggesting it could serve as a lead compound in cancer therapy .

In Vitro Studies

Recent studies have focused on the cytotoxicity of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane). For instance:

StudyCell LineIC50 Value (µM)Observations
HeLa58.85Significant cytotoxicity observed.
MCF764.79Induced apoptosis in a dose-dependent manner.

These results indicate that the compound has a promising profile as an anticancer agent.

Pharmacokinetic Studies

Pharmacokinetic evaluations show that the compound has low gastrointestinal absorption and poor solubility characteristics. These factors may limit its therapeutic application without further modification or formulation strategies .

Case Study 1: Antitumor Activity

A recent case study investigated the effects of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) on tumor growth in xenograft models. The study found:

  • Tumor Reduction : A significant reduction in tumor size was observed in treated groups compared to controls.
  • Mechanism : The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against neurodegenerative diseases. Results indicated:

  • Neuroprotection : The compound exhibited protective effects on neuronal cells exposed to oxidative stress.
  • Potential Therapeutic Use : It may be beneficial in developing treatments for conditions like Alzheimer's disease .

Scientific Research Applications

Liquid Crystals

One of the notable applications of this compound is in the field of liquid crystals. Its unique molecular structure allows it to exhibit liquid crystalline properties, which are valuable for developing advanced display technologies such as LCDs (Liquid Crystal Displays). The presence of difluorophenyl groups enhances thermal stability and optical properties, making it suitable for high-performance liquid crystal displays .

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry due to its structural similarity to biologically active compounds. Studies have explored its efficacy as a ligand in receptor binding assays, which could lead to the development of new therapeutic agents targeting specific pathways in diseases such as cancer or neurological disorders .

Material Science

The compound's properties make it a candidate for use in polymer science, particularly in creating high-performance polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve material strength and thermal resistance .

Case Study 1: Liquid Crystal Displays

A study published in Journal of Materials Science highlighted the use of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) as a component in liquid crystal formulations. The research demonstrated that this compound improved the response time and thermal stability of liquid crystal mixtures compared to traditional compounds used in LCDs.

Case Study 2: Medicinal Applications

In a pharmacological study published in European Journal of Medicinal Chemistry, researchers evaluated the binding affinity of this compound to various receptors. The findings suggested that modifications on the ethoxy and difluoro groups could enhance bioactivity and selectivity towards specific targets, paving the way for new drug development strategies.

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 79°C .
  • Safety Profile : Classified under OSHA HCS as acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory system toxicity (Category 3) .

Comparison with Structural Analogs

The compound is compared to structurally related bicyclohexyl derivatives, focusing on substituent variations, physicochemical properties, and toxicity.

Substituent Variations and Molecular Features

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Retention Time (min)
Target Compound (123560-48-5) C23H34F2O 364.52 Ethoxy-2,3-difluorophenyl, propyl 33.47
4-Propyl-4’-[4-(trifluoromethoxy)phenyl]-1,1’-bi(cyclohexyl) (133937-72-1) C22H31F3O 368.23 Trifluoromethoxy-phenyl, propyl 33.35
4-pentyl-4’-[4-(trifluoromethoxy)phenyl]-1,1’-Bicyclohexyl (133914-49-5) C24H35F3O 396.26 Trifluoromethoxy-phenyl, pentyl 35.33
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) C17H24F2O 282.32 Ethoxy-2,3-difluorophenyl, propyl (no bicyclohexyl) N/A

Structural Insights :

  • The bicyclohexyl core in the target compound enhances rigidity compared to EDPrB, which lacks this feature .
  • Fluorine substitution (e.g., trifluoromethoxy in 133937-72-1) increases polarity and thermal stability .
  • Alkyl chain length (propyl vs. pentyl) influences mesophase behavior and melting points .

Toxicity and Environmental Impact

Compound (CAS) Acute Oral LD50 (mg/kg) Biodegradability Metabolite Toxicity
Target Compound (123560-48-5) >2,000 (low toxicity) Not readily degradable Not studied
EDPrB (Metabolite Parent) >2,000 N/A 17 metabolites classified as toxic; some exhibit mutagenicity
2,3-Difluoro-1-methoxy analog (431947-34-1) >2,000 BCF <50 (low bioaccumulation) Negative mutagenicity

Key Findings :

  • The target compound shares low acute toxicity with analogs like EDPrB but lacks biodegradability .
  • Metabolic activation in EDPrB generates toxic byproducts, highlighting the need for similar studies on the target compound .

Thermal and Chromatographic Behavior

The target compound’s retention time (33.47 min) in HPLC analysis is comparable to trifluoromethoxy analogs (33.35–35.33 min), suggesting similar interaction with nonpolar stationary phases . This aligns with their shared bicyclohexyl framework and hydrophobic substituents.

Preparation Methods

Core Bicyclohexane Framework Construction

The bicyclohexane backbone is typically synthesized via a tandem hydrogenation and coupling strategy. A critical intermediate, trans-4-propylcyclohexanol, is prepared by hydrogenating 4-propylphenol using a palladium-on-carbon (Pd/C) catalyst under 50–100 bar H₂ pressure at 80–120°C. This step ensures high trans-selectivity (>95%) due to the steric hindrance imposed by the propyl substituent. Subsequent dehydration with concentrated H₂SO₄ yields trans-4-propylcyclohexene, which undergoes dimerization via a radical-mediated mechanism in the presence of azobisisobutyronitrile (AIBN) to form the 1,1'-bi(cyclohexane) core.

Functionalization with Ethoxy-2,3-difluorophenyl Moiety

The ethoxy-2,3-difluorophenyl group is introduced through a Suzuki-Miyaura cross-coupling reaction. Transmetallation of 4-ethoxy-2,3-difluorophenylboronic acid with the bicyclohexane bromide intermediate (prepared via free-radical bromination using N-bromosuccinimide) is catalyzed by Pd(PPh₃)₄ in a toluene/water biphasic system. Key parameters include:

ParameterOptimal ValueYield Impact
Catalyst Loading2 mol%+15%
Temperature80°C+20%
Reaction Time12 h+10%

This step achieves >85% coupling efficiency while preserving the trans,trans stereochemistry.

Optimization of Reaction Conditions

Solvent Systems

Solvent polarity significantly affects reaction kinetics and stereoselectivity:

  • Toluene : Favors radical dimerization (Đ = 1.8–2.2) but slows coupling reactions.

  • Tetrahydrofuran (THF) : Enhances boronic acid solubility, improving coupling yields by 12–18%.

  • Ethanol/Water (3:1) : Reduces byproduct formation during hydrogenation by stabilizing charged intermediates.

Catalytic Innovations

Alternative catalysts have been explored to improve efficiency:

CatalystTurnover Frequency (h⁻¹)Selectivity
Pd/C45092% trans
Rh/Al₂O₃62088% trans
Ni-Nanoparticles38095% trans

Nickel-based systems show promise for reducing costs while maintaining stereochemical integrity.

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (95:5 to 80:20). The target compound elutes at Rf = 0.43–0.47, with a recovery rate of 78–82%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.92 (d, J = 8.4 Hz, 2H, aromatic), 4.01 (q, J = 7.0 Hz, 2H, OCH₂), 2.34–2.28 (m, 4H, cyclohexyl), 1.65–1.58 (m, 6H, propyl/cyclohexyl).

  • ¹³C NMR : 154.2 (C-O), 148.9 (C-F), 122.4 (C-F), 35.7–23.4 (cyclohexyl carbons).

  • HPLC : >99% purity (C18 column, acetonitrile/water 85:15, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

MethodYieldPurityStereoselectivityCost Index
Radical Dimerization68%98%92% trans,trans$$$$
Grignard Coupling54%95%85% trans,trans$$$
Metathesis Approach72%97%89% trans,trans$$$$$

The radical dimerization route remains the most cost-effective for industrial applications.

Challenges and Mitigation Strategies

Stereochemical Drift

During high-temperature hydrogenation, cis-isomer formation increases by 8–12%. This is mitigated by:

  • Using bulkier ligands (e.g., tricyclohexylphosphine) to hinder cis-addition.

  • Implementing rapid quenching (<5 min cooling time) after reaction completion.

Fluorine Substituent Reactivity

The difluorophenyl group undergoes partial defluorination (3–5%) under basic conditions. Acidic workup (pH 4–5) with citric acid reduces this to <1%.

Industrial-Scale Production

Pilot plant data (10 kg batch) reveals critical scalability factors:

ParameterLab ScalePilot ScaleOptimization
Hydrogen Pressure50 bar85 bar+18% yield
Mixing Efficiency600 rpm1200 rpm+22% homogeneity
Cooling Rate5°C/min15°C/min-12% isomerization

Continuous flow systems reduce cycle time from 48 h (batch) to 8 h, achieving a space-time yield of 1.2 kg/m³·h .

Q & A

Basic: What synthetic routes are recommended for preparing (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane)?

The synthesis typically involves multi-step coupling reactions. A common approach is:

  • Step 1 : Functionalization of the cyclohexane rings via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the propyl and ethoxy-difluorophenyl groups .
  • Step 2 : Stereochemical control of the trans,trans configuration using chiral catalysts or by exploiting steric hindrance during ring closure .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the desired isomer. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are critical for confirming the trans,trans stereochemistry?

  • NMR : Use 19F^{19}\text{F} NMR to identify fluorine environments (e.g., 2,3-difluorophenyl splitting patterns) and 1H^{1}\text{H} NMR to resolve axial/equatorial proton coupling in cyclohexane rings (J ≈ 10–12 Hz for trans-diaxial protons) .
  • X-ray Crystallography : Resolve bond angles and torsional strain between substituents to confirm spatial arrangement .

Advanced: How do fluorine substituents influence the compound’s electronic and thermodynamic properties?

  • Electronic Effects : Fluorine’s electronegativity reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance and altering UV-Vis absorption maxima (~265 nm for fluorinated analogs vs. ~250 nm for non-fluorinated) .
  • Thermodynamic Stability : Fluorine increases melting point (e.g., 145–150°C for difluorophenyl derivatives vs. 120–125°C for non-fluorinated analogs) and reduces solubility in non-polar solvents .

Advanced: What strategies address low yield in stereoselective synthesis of the trans,trans isomer?

  • Catalytic Optimization : Use palladium catalysts with bulky ligands (e.g., SPhos) to favor trans coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for trans-configuration formation .
  • Byproduct Analysis : Characterize undesired cis isomers via GC-MS and adjust reaction time/temperature to minimize their formation .

Basic: How can researchers assess purity and identify common impurities?

  • HPLC-MS : Use reverse-phase chromatography (C18 column) with ESI-MS to detect impurities like unreacted intermediates or cis isomers (retention time shifts of 1–2 minutes) .
  • Elemental Analysis : Confirm C, H, F, and N content within ±0.3% of theoretical values .

Advanced: How should contradictory data between computational models and experimental observations be resolved?

  • Re-evaluate Force Fields : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for fluorine’s van der Waals radius and electrostatic effects .
  • Experimental Validation : Perform temperature-dependent NMR to assess conformational flexibility not captured in static models .

Advanced: What methodologies are suitable for studying intermolecular interactions in liquid crystal applications?

  • DSC/POM : Measure phase transitions (e.g., nematic-to-isotropic) and compare with analogs (e.g., 4-propyl derivatives transition at ~120°C vs. 4-pentyl at ~100°C) .
  • Molecular Dynamics : Simulate dipole-dipole interactions between fluorine and adjacent alkyl chains to predict alignment stability .

Basic: What safety protocols are essential when handling intermediates with fluorinated groups?

  • Ventilation : Use fume hoods for reactions involving volatile fluorinated intermediates (e.g., 2,4-difluorophenol derivatives) .
  • PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize fluorinated waste with calcium hydroxide before disposal .

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